2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole
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Overview
Description
2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole is a heterocyclic compound that features an imidazole ring fused with a benzene ring, and a propylidenehydrazinyl group attached to the imidazole nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole can be achieved through a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and a hydrazine derivative. One common method is the Debus–Radziszewski imidazole synthesis, which involves the condensation of these components under acidic or basic conditions . The reaction typically proceeds in two stages: the formation of a diimine intermediate, followed by cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as copper(I) iodide can enhance the efficiency of the reaction . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the hydrazinyl group.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function . The imidazole ring’s nitrogen atoms can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler analog with a wide range of biological activities.
Benzimidazole: Shares structural similarities and is used in various pharmaceutical applications.
2-(2-Pyridyl)imidazole: Another derivative with applications in coordination chemistry and materials science.
Uniqueness
2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazinyl group allows for versatile chemical modifications, making it a valuable scaffold for drug development and materials science .
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-[(E)-propylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H12N4/c1-2-7-11-14-10-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H2,12,13,14)/b11-7+ |
InChI Key |
WIMNRNYLUCTSDC-YRNVUSSQSA-N |
Isomeric SMILES |
CC/C=N/NC1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CCC=NNC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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